N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are bicyclic compounds that consist of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with an appropriate aldehyde or acyl chloride under specific conditions. For instance, the reaction can be carried out in ethanol as a solvent at 50°C for 1 hour . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide undergoes several types of chemical reactions, including:
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as DprE1, which is involved in the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to the death of the bacterial cells. Additionally, the compound may interact with other molecular pathways, contributing to its anticancer and antimicrobial activities .
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide can be compared with other benzothiazole derivatives, such as:
N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1): This compound exhibits luminescent properties and is used in white light emission applications.
N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2): Similar to BHPO1, it is used in luminescent applications but has different emission properties.
N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO): This compound is also used in luminescent applications and has unique emission characteristics.
The uniqueness of this compound lies in its specific substitution pattern and its diverse biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H13ClN2OS |
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Molecular Weight |
364.8 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide |
InChI |
InChI=1S/C20H13ClN2OS/c21-15-9-5-13(6-10-15)19(24)22-16-11-7-14(8-12-16)20-23-17-3-1-2-4-18(17)25-20/h1-12H,(H,22,24) |
InChI Key |
NKJQDYHZZJASBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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